![molecular formula C14H12Cl2N2O3S B6434409 N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide CAS No. 2419485-62-2](/img/structure/B6434409.png)
N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide
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Overview
Description
N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide (DCBSA) is an organic compound that has been studied extensively in the scientific community due to its potential applications in various areas such as drug discovery, biochemistry, and physiology. DCBSA is a derivative of the parent compound, 4-chlorobenzenesulfonamide (CBS), and has been modified to increase its solubility and stability in aqueous solutions. It is a white crystalline solid with a melting point of 162-163°C and a molecular weight of 287.8 g/mol.
Scientific Research Applications
N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide has been studied extensively in the scientific community due to its potential applications in various areas. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug naproxen and the antifungal drug miconazole. It has also been used as a reagent in the synthesis of other organic compounds, such as the anti-cancer drug gemcitabine. Additionally, N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide has been used in the synthesis of polymers and dyes, as well as in the production of insecticides.
Mechanism of Action
Target of Action
The primary target of N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Mode of Action
N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide interacts with DHFR, inhibiting its activity . A molecular docking study showed good binding interactions between the compound and the active sites of DHFR . This interaction prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell growth.
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, leading to a decrease in the production of tetrahydrofolate . Tetrahydrofolate is a vital cofactor in the synthesis of purine and pyrimidine nucleotides, which are essential for DNA replication and cell division. Therefore, the inhibition of DHFR leads to the disruption of these processes.
Result of Action
The inhibition of DHFR by N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide leads to a disruption in DNA synthesis and cell growth . This can result in antimicrobial and antitumor effects, as the compound can prevent the growth and proliferation of bacteria and cancer cells .
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide in laboratory experiments include its relatively low cost, its stability in aqueous solutions, and its ability to be used as a reagent in the synthesis of a variety of compounds. However, there are some limitations to using N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide in laboratory experiments. It is not very soluble in organic solvents, and its potential toxicity to humans and other organisms must be taken into consideration.
Future Directions
The potential applications of N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide in various areas of scientific research are vast and still being explored. Some possible future directions for research include the development of new synthesis methods for N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide, the exploration of its potential applications in drug discovery, and the study of its biochemical and physiological effects. Additionally, further research could be conducted on its potential toxicity and its ability to inhibit the activity of enzymes involved in drug metabolism. Finally, further research could be conducted on its potential applications in the synthesis of polymers and dyes, as well as its potential use as an insecticide.
Synthesis Methods
The synthesis of N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide is relatively simple and involves the reaction of 4-chlorobenzenesulfonamide (CBS) with 2,4-dichlorobenzoyl chloride (DCBC). The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction produces N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide and sodium chloride as byproducts.
properties
IUPAC Name |
N-[4-[(2,4-dichlorophenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)18-22(20,21)14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDENCRPOEEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide |
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